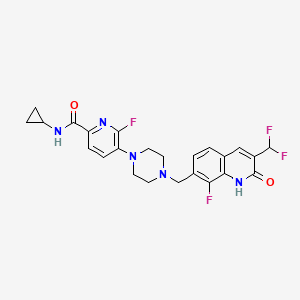
Parp1-IN-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp1-IN-18 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to selectively inhibit PARP1, thereby preventing the repair of DNA damage in cancer cells, leading to cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-18 involves multiple steps, including the coupling of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various substituents to achieve the desired chemical structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control.
化学反応の分析
Types of Reactions
Parp1-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Parp1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of PARP1 in cellular processes.
Biology: Employed in research to understand the biological functions of PARP1 and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP1.
作用機序
Parp1-IN-18 exerts its effects by selectively inhibiting the activity of PARP1. This inhibition prevents the repair of DNA damage in cells, leading to the accumulation of DNA lesions and ultimately cell death. The molecular targets of this compound include the catalytic domain of PARP1, which is responsible for its enzymatic activity. By binding to this domain, this compound blocks the transfer of ADP-ribose units to target proteins, thereby inhibiting the DNA repair process.
類似化合物との比較
Parp1-IN-18 is compared with other PARP1 inhibitors such as Olaparib, Talazoparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity and potency. It exhibits stronger inhibitory activity against PARP1 and has improved selectivity compared to other inhibitors . This makes this compound a promising candidate for further research and development.
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
特性
分子式 |
C24H23F4N5O2 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
N-cyclopropyl-5-[4-[[3-(difluoromethyl)-8-fluoro-2-oxo-1H-quinolin-7-yl]methyl]piperazin-1-yl]-6-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C24H23F4N5O2/c25-19-14(2-1-13-11-16(21(26)27)23(34)31-20(13)19)12-32-7-9-33(10-8-32)18-6-5-17(30-22(18)28)24(35)29-15-3-4-15/h1-2,5-6,11,15,21H,3-4,7-10,12H2,(H,29,35)(H,31,34) |
InChIキー |
YCFFFFZWUCHYKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=NC(=C(C=C2)N3CCN(CC3)CC4=C(C5=C(C=C4)C=C(C(=O)N5)C(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















